molecular formula C18H22N2O2S B3003762 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207018-41-4

1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B3003762
CAS No.: 1207018-41-4
M. Wt: 330.45
InChI Key: IURXJTDDBGIAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring two distinct substituents:

  • A tetrahydro-2H-pyran (THP) ring substituted with a phenyl group at the 4-position, linked via a methyl group to the urea nitrogen.
  • A thiophen-2-ylmethyl group attached to the adjacent urea nitrogen.

This structural combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to heterocyclic motifs .

Properties

IUPAC Name

1-[(4-phenyloxan-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c21-17(19-13-16-7-4-12-23-16)20-14-18(8-10-22-11-9-18)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURXJTDDBGIAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a tetrahydropyran ring and a thiophene moiety, which may contribute to its biological activity. The molecular formula is C17H19N3O2C_{17}H_{19}N_{3}O_{2} with a molecular weight of approximately 299.35 g/mol.

Structural Formula

1 4 phenyltetrahydro 2H pyran 4 yl methyl 3 thiophen 2 ylmethyl urea\text{1 4 phenyltetrahydro 2H pyran 4 yl methyl 3 thiophen 2 ylmethyl urea}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The following general synthetic route can be employed:

  • Formation of Tetrahydropyran Ring : Utilizing a reaction between an appropriate aldehyde and a suitable alcohol under acidic conditions.
  • Urea Formation : Reaction of the tetrahydropyran derivative with thiophenemethyl isocyanate to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been found to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7), prostate cancer (PC3), and lung cancer (A549).

Cell Line GI50 (µM) Mechanism of Action
MCF715.5Induction of apoptosis
PC322.0Cell cycle arrest at G0/G1 phase
A54918.7Inhibition of angiogenesis

The biological activities of 1-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Studies indicate that this compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Antioxidant Properties : The presence of the tetrahydropyran ring may contribute to antioxidant activity, which can protect cells from oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In vivo studies using MCF7 xenografts demonstrated significant tumor reduction after treatment with the compound at doses of 10 mg/kg.
  • Antimicrobial Efficacy : Clinical isolates treated with the compound showed a reduction in biofilm formation, suggesting potential use in chronic infections.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea (CAS: 2319640-11-2)

  • Structural Differences :
    • The THP ring in this analog lacks the 4-phenyl substitution present in the target compound. Instead, it is functionalized with a thiophen-2-yl group.
    • The urea’s aryl group is a 2-methoxyphenyl, contrasting with the target’s unsubstituted phenyl-THP motif.
  • Safety data for this analog highlight precautions (e.g., P201, P210), suggesting urea derivatives require careful handling to avoid thermal degradation .

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea

  • Structural Differences :
    • Features a pyridine-thioether substituent and a trifluoromethyl-chlorophenyl group.
    • Lacks the THP and thiophene motifs of the target compound.
  • Implications :
    • The trifluoromethyl group increases lipophilicity and metabolic stability, a property absent in the target.
    • The pyridine-thioether linkage may enhance metal-binding capacity, relevant for kinase inhibition .

5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

  • Structural Differences :
    • A benzimidazole core replaces the urea group.
    • Retains dual thiophen-2-ylmethyl substituents.
  • Implications :
    • The benzimidazole’s planar structure facilitates π-π stacking, unlike the flexible urea linker.
    • Crystal data (dihedral angles: 36–38° between thiophene and benzimidazole) suggest constrained conformations that could optimize target binding .

Research Insights

  • Thiophene vs. Pyridine : Thiophene’s sulfur atom contributes to polar interactions, while pyridine’s nitrogen enables hydrogen bonding. The target’s thiophene may favor hydrophobic pockets over pyridine’s basic sites .
  • THP Rigidity: The 4-phenyl-THP group in the target likely improves metabolic stability compared to non-aromatic THP analogs, as seen in CAS 2319640-11-2 .
  • Safety Profile: Urea derivatives generally require precautions against thermal degradation (e.g., P210), as noted in handling guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.